molecular formula C11H12Cl2O B1364947 2-(4-Chlorophenyl)-3-methylbutanoyl chloride CAS No. 51631-50-6

2-(4-Chlorophenyl)-3-methylbutanoyl chloride

Cat. No. B1364947
CAS RN: 51631-50-6
M. Wt: 231.11 g/mol
InChI Key: BWPYAVCZZUTOBY-UHFFFAOYSA-N
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Description

Chlorophenyl compounds are aromatic compounds that often act as intermediates in the production of various substances, including pharmaceuticals and pesticides . They generally contain a benzene ring with a chlorine substituent .


Synthesis Analysis

The synthesis of chlorophenyl compounds often involves reactions with other compounds in specific solvents . For example, reactions of dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data, such as NMR and IR .


Chemical Reactions Analysis

Chlorophenyl compounds can react with various other compounds to form new substances. For example, 3,5-dichlorobenzoyl chloride reacted with a series of arylamines to afford isothiazole carboxamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can vary widely. For example, 2-CP is a liquid at room temperature, while all other chlorophenols discussed in one profile are solids at room temperature .

Scientific Research Applications

Optically Active Insecticide Synthesis

2-(4-Chlorophenyl)-3-methylbutanoyl chloride is used in the synthesis of optically active insecticides like fenvalerate, a compound known for its insecticidal properties. Fenvalerate Aα, specifically, is an optically active form of this compound, synthesized using 2-(4-chlorophenyl)-3-methylbutanoyl chloride as a key intermediate (Yoshitake et al., 1981).

Synthesis of Organic Compounds

This chemical is instrumental in synthesizing a variety of derivatives via Pd-catalyzed Suzuki cross-coupling reactions. These synthesized compounds are then analyzed for their electronic and non-linear optical properties, contributing significantly to organic chemistry research (Nazeer et al., 2020).

Application in Polymer Science

2-(4-Chlorophenyl)-3-methylbutanoyl chloride is also used in the creation of novel copolymers. For instance, copolymers derived from 4-chloro-3-methylphenyl methacrylate synthesized using this chemical exhibit antimicrobial activity, highlighting its importance in the development of functional materials in polymer science (Patel et al., 2006).

Synthesis of Insecticides from Eugenol

Another application includes synthesizing new insecticides from eugenol, where 2-(4-chlorophenyl)-3-methylbutanoyl chloride acts as a key intermediate. The synthesized compounds demonstrate significant acaricidal activities, thus contributing to the field of pest control (Rong, 2008).

Safety And Hazards

Safety data sheets provide information on the potential hazards of chemicals. For example, some chlorophenyl compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)-3-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYAVCZZUTOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400326
Record name 2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-methylbutanoyl chloride

CAS RN

51631-50-6
Record name 2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-3-methylbutyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of the product of Step D were added to a mixture of 50 ml of petroleum ether (b.p.=35°-70° C.) and 20 ml of thionyl chloride and the mixture was refluxed for 4 hours and was then cooled. The mixture was evaporated to dryness to obtain 10.8 g of D 2-isopropyl-2-p-chlorophenyl acetyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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